N'-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE is a complex organic compound that features a dimethylamino group, a thiophene ring, and a hydroxyethylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the dimethylamino group through a substitution reaction. The hydroxyethylamide moiety can be introduced via a coupling reaction with an appropriate amine derivative. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the dimethylamino group can produce a variety of substituted derivatives.
Scientific Research Applications
N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the fabrication of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a biochemical assay or interacting with cellular receptors in a medicinal context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and dimethylamino-substituted compounds. Examples include:
- 5-(4-(DIPHENYLAMINO)PHENYL)THIOPHENE-2-CARBALDEHYDE
- 4-(DIMETHYLAMINO)PHENYLDIPHENYLPHOSPHINE
Uniqueness
N’-[4-(DIMETHYLAMINO)PHENYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-20(2)13-7-5-12(6-8-13)19-17(23)16(22)18-10-9-14(21)15-4-3-11-24-15/h3-8,11,14,21H,9-10H2,1-2H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXFXYZLABMVHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.